4-Bromobiphenyl is an organic compound belonging to the class of brominated biphenyls, characterized by the presence of a bromine atom attached to one of the phenyl rings in the biphenyl structure. Its molecular formula is , and it has a molar mass of approximately 233.1 g/mol. The compound appears as a crystalline solid, typically ranging in color from almost white to slightly yellow. Its physical properties include a melting point of about 91.5 °C and a boiling point of approximately 310 °C. 4-Bromobiphenyl is soluble in various organic solvents such as ethanol, ether, and carbon disulfide but is insoluble in water .
The biological activity of 4-bromobiphenyl is notable due to its interaction with biological systems. It has been shown to activate the aryl hydrocarbon receptor (AhR), leading to various toxic effects such as weight loss, skin disorders, and potential impacts on vital organs . The mechanism of toxicity primarily involves the upregulation of genes associated with oxidative stress and metabolic disturbances, including cytochrome P-450 enzymes . Thus, while it serves various industrial applications, its health risks necessitate careful handling.
Several methods are employed for synthesizing 4-bromobiphenyl:
4-Bromobiphenyl has diverse applications across several fields:
Research on 4-bromobiphenyl has highlighted its interactions at the molecular level, particularly concerning electron attachment phenomena. Studies indicate that variations in experimental conditions can significantly affect ion yields and stability during spectroscopic analysis. These insights are crucial for understanding fundamental chemical processes and developing applications that leverage these properties .
Several compounds share structural similarities with 4-bromobiphenyl, each exhibiting unique properties and applications:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Biphenyl | Non-halogenated version; used in organic synthesis | |
4-Chlorobiphenyl | Chlorine instead of bromine; different reactivity | |
2-Bromobiphenyl | Bromine at a different position; alters biological activity | |
4-Iodobiphenyl | Iodine substitution; affects electronic properties |
Uniqueness: What sets 4-bromobiphenyl apart from these similar compounds is its specific reactivity profile and biological activity due to the bromine atom's position on the biphenyl framework. Its ability to form stable anions under electron attachment studies also distinguishes it from other halogenated biphenyls .
The direct bromination of biphenyl remains the most straightforward route to 4-bromobiphenyl. Traditional methods employ molecular bromine (Br₂) in the presence of Lewis acids such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) to enhance electrophilic substitution at the para position. For instance, a patent by US5107044A demonstrates that bromine chloride (BrCl) achieves yields exceeding 60% at ambient temperature, with reduced dibromination byproducts due to its moderated reactivity. Solvent selection significantly influences regioselectivity: polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetic acid (pKa ≥ 3) favor monobromination by stabilizing intermediates.
A comparative study of catalytic systems revealed that AlCl₃ in dichloroethane at 0–5°C minimizes side reactions, achieving 78.1% yield of 4-bromobiphenyl with only 17% dibrominated product. Recent advancements advocate for phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems, which enhance mixing and reduce reaction times.
Dibromination, a major challenge in large-scale synthesis, is mitigated by controlling stoichiometry and temperature. Using 0.5 equivalents of Br₂ relative to biphenyl limits overbromination, while maintaining temperatures below 5°C slows the reaction kinetics, favoring para-selectivity. Patent US4990705A highlights the role of sulfuric acid as a scavenger for HBr, preventing its accumulation and subsequent dibromination. Additionally, continuous flow reactors improve mass transfer and temperature control, reducing dibrominated byproducts to <5%.
Industrial processes prioritize cost-efficiency and safety. The CN101376619A patent outlines a scalable method using dichloroethane as a solvent, AlCl₃ as a catalyst, and controlled chlorine gas introduction to regenerate BrCl in situ. This approach achieves 62% yield with minimal waste. Post-reaction quenching with sodium bisulfite removes excess bromine, and distillation followed by ethanol recrystallization yields >99% purity.
The Gomberg-Bachmann reaction couples diazonium salts with aromatic rings to form biaryls. For 4-bromobiphenyl, 4-bromoaniline is diazotized using sodium nitrite (NaNO₂) in acidic media, forming a diazonium salt. This intermediate is unstable and requires immediate use to prevent decomposition.
The diazonium salt reacts with benzene under alkaline conditions, yielding 4-bromobiphenyl via radical intermediates. However, traditional batch methods suffer from low yields (30–40%) due to competing side reactions. Modifications such as using diazonium tetrafluoroborate salts and phase-transfer catalysts (e.g., crown ethers) improve yields to 55–60%. A notable example from GB2065655A employs pentyl nitrite and acetic acid in benzene, achieving 70% yield at 80°C.
Key limitations include the instability of diazonium salts and competing dimerization. Recent advances use microreactors to enhance heat and mass transfer, reducing reaction times from hours to minutes. Additionally, substituting benzene with electron-rich arenes (e.g., toluene) increases coupling efficiency but introduces regioselectivity challenges.
Electrophotocatalysis merges electrochemical and photochemical principles to drive reactions. In a study by PMC6600453, 4-bromobiphenyl undergoes dehalogenation using a potent reductant (NpMI) under blue light, achieving 90% conversion to biphenyl. The process avoids toxic solvents by employing acetonitrile and tetrabutylammonium tetrafluoroborate as supporting electrolytes.
Photoredox catalysis enables selective bromination under mild conditions. A 2020 study in Green Chemistry details a NaBrO₃/HBr bromine generator in a microstructured photoreactor (405 nm LEDs), achieving 95% yield of 4-bromobiphenyl in 15 seconds. This method eliminates organic solvents, reducing the process mass intensity (PMI) from 13.25 to 4.33.
Solvent polarity and HBr concentration critically influence regioselectivity. In chlorinated solvents (e.g., CCl₄), ortho: para ratios shift from 1:3 to 1:10 due to ionic mechanisms favoring para attack. Conversely, aqueous HBr promotes radical pathways, increasing ortho byproducts. Flow systems using ionic liquids (e.g., [BMIM][Br]) enhance mixing and reduce side reactions.
4-Bromobiphenyl is a key substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which form carbon-carbon bonds essential for synthesizing complex organic frameworks. In the Suzuki-Miyaura reaction, the bromine atom undergoes oxidative addition with a palladium catalyst (e.g., Pd(PPh₃)₄), enabling coupling with aryl boronic acids to generate biaryl structures [1] [5]. For example, 4-bromobiphenyl reacts with electron-rich boronic acids under optimized conditions (5 mol% Pd catalyst, K₃PO₄ base, 1,4-dioxane solvent) to yield substituted biphenyl derivatives in high yields [1].
The Heck reaction leverages 4-bromobiphenyl as an aryl halide partner for alkenes, forming substituted alkenes through palladium-mediated coupling. This reaction proceeds via oxidative addition of the C–Br bond to Pd(0), followed by alkene insertion and β-hydride elimination [2]. The biphenyl moiety’s steric and electronic properties influence regioselectivity, favoring arylation at less hindered positions [2]. Such reactions are pivotal in synthesizing styrene derivatives and functionalized alkenes for agrochemical and pharmaceutical applications.
4-Bromobiphenyl is a precursor in liquid crystal (LC) synthesis, where its rigid biphenyl core enhances mesogenic properties. It undergoes cross-coupling to produce 4-alkyl- or 4-aryl-biphenyls, which are foundational units in nematic and smectic LCs [5] [6]. These LCs exhibit high thermal stability and alignment efficiency, making them suitable for displays and optical devices. Additionally, 4-bromobiphenyl is incorporated into polymeric materials via Suzuki coupling, yielding conjugated polymers with enhanced electroluminescence and charge transport properties [5]. For instance, copolymers containing biphenyl segments are used in organic light-emitting diodes (OLEDs) due to their tunable bandgaps.
The compound’s versatility extends to synthesizing agrochemicals and pharmaceutical intermediates. For example, 4-bromobiphenyl is a starting material for spirooxindole derivatives, which activate AMP-activated protein kinase (AMPK)—a target for metabolic disorder therapies [5]. It also facilitates the preparation of indenoindole derivatives, which serve as emissive layers in organic electroluminescent devices [5]. In agrochemistry, biphenyl-based intermediates derived from 4-bromobiphenyl are used in fungicides and herbicides, leveraging their stability and bioactivity [6].
4-Bromobiphenyl derivatives are integral to optoelectronic materials. Their biphenyl structure facilitates π-π stacking, enhancing charge carrier mobility in organic semiconductors. For example, 4-bromobiphenyl-based polymers exhibit high hole transport efficiency, making them suitable for organic field-effect transistors (OFETs) [5]. Additionally, brominated biphenyls serve as hole-blocking layers in OLEDs, improving device efficiency by balancing electron and hole injection [5].
In LC displays, 4-bromobiphenyl derivatives improve alignment stability through van der Waals interactions with alignment layers. The bromine atom’s polarizability enhances molecular orientation, reducing response times in twisted nematic displays [3] [5]. Furthermore, brominated biphenyls increase LC phase transition temperatures, enabling operation at higher temperatures without degradation [5].
Corrosive;Irritant;Environmental Hazard